ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 2-chloro-6-ethoxy-4-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethyl methyl ketone . The mixture is stirred for several hours, and the product is then isolated and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk synthesis and purification techniques to ensure high yield and purity. The compound is often produced in facilities equipped with advanced chemical reactors and purification systems to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products Formed
Oxidation: Ethyl (2-chloro-6-ethoxy-4-carboxyphenoxy)acetate.
Reduction: Ethyl (2-chloro-6-ethoxy-4-hydroxyphenoxy)acetate.
Substitution: Ethyl (2-substituted-6-ethoxy-4-formylphenoxy)acetate.
Scientific Research Applications
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro group can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities .
Comparison with Similar Compounds
Ethyl (2-chloro-6-ethoxy-4-formylphenoxy)acetate can be compared with similar compounds such as:
Ethyl (2-chloro-4-formylphenoxy)acetate: Lacks the ethoxy group, which may affect its reactivity and selectivity.
Ethyl (2-chloro-6-methoxy-4-formylphenoxy)acetate: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties and biological activities.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure allows it to participate in various reactions, making it a valuable intermediate in synthetic processes
Properties
IUPAC Name |
ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-3-17-11-6-9(7-15)5-10(14)13(11)19-8-12(16)18-4-2/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWCRMNBJFAEAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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